2,4,6-Trivinylcyclotriboroxane pyridine complex

Übersicht

Beschreibung

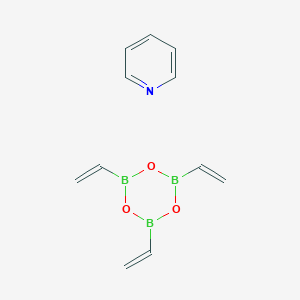

The 2,4,6-Trivinylcyclotriboroxane pyridine complex (CAS: 95010-17-6) is a boroxine-based reagent stabilized by pyridine coordination. It serves as a precursor to vinylboronic acid, circumventing the latter’s inherent instability and tendency to polymerize . Structurally, it comprises a cyclotriboroxane ring (B₃O₃) with three vinyl substituents, coordinated to pyridine via boron–nitrogen interactions. Its molecular formula is C₁₁H₁₄B₃NO₃, with a molar mass of 240.67 g/mol . Key physical properties include a melting point of 44°C, solubility in methanol and acetonitrile, and storage stability at −20°C .

This complex is widely employed in Suzuki–Miyaura cross-coupling reactions to synthesize styrenes and aryl vinyl ethers, offering high yields (often >90%) under mild conditions . Its utility stems from the in situ release of reactive vinylboronic acid equivalents during catalysis .

Wirkmechanismus

Target of Action

The primary targets of the 2,4,6-Trivinylcyclotriboroxane pyridine complex are diols or other nucleophiles . The compound forms stable boronate esters with these targets, thereby facilitating the formation of new chemical bonds .

Mode of Action

The this compound interacts with its targets by forming stable boronate esters . This interaction enables the construction of complex organic molecules with specific structures and properties .

Biochemical Pathways

The this compound is used in several biochemical pathways, including Suzuki-Miyaura cross-coupling, stereoselective synthesis via Palladium-catalyzed carboamination, and the formation of an alkyl-connected 2-amino-6-vinylpurine (AVP) crosslinking agent to cytosine base in RNA .

Pharmacokinetics

It is known that the compound is soluble in methanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of the this compound is the formation of new chemical bonds, enabling the construction of complex organic molecules with specific structures and properties . This can lead to various molecular and cellular effects, depending on the specific context and application.

Action Environment

The action of the this compound can be influenced by environmental factors. For instance, the compound is sensitive to moisture , and its storage temperature is recommended to be -20°C . These factors can affect the compound’s action, efficacy, and stability.

Biologische Aktivität

The compound 2,4,6-Trivinylcyclotriboroxane pyridine complex (TVB-pyridine) is a boron-containing compound that has garnered interest in various fields due to its unique structural properties and potential biological applications. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

2,4,6-Trivinylcyclotriboroxane is a cyclic trimer of boric acid, featuring three boron atoms and three oxygen atoms in a ring structure. Each boron atom is attached to a vinyl group (CH=CH2), enhancing the compound's reactivity. The synthesis typically involves the reaction of 2,4,6-trivinylcyclotriboroxane with pyridine, forming a Lewis acid-base adduct that stabilizes the complex through coordination of the nitrogen atom in pyridine with the Lewis acidic boron atom .

Antimicrobial Properties

Research has indicated that the TVB-pyridine complex exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains through whole-cell assays. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes .

Cross-Linking Agents

The vinyl groups in the TVB-pyridine complex allow it to function as an efficient cross-linking agent in nucleic acids. It has been shown to form interstrand cross-links with RNA and DNA, which can significantly affect nucleic acid stability and biological function. For instance, 4-vinyl-substituted pyrimidine nucleosides derived from this complex have displayed selective cross-linking capabilities with adenine and uracil bases in RNA substrates . This property is critical for developing new therapeutic agents targeting genetic material.

Polymerization Reactions

The reactivity of the vinyl groups also facilitates polymerization reactions. The TVB-pyridine complex can participate in various organic reactions such as Diels-Alder cycloadditions and Friedel-Crafts reactions. This capability opens avenues for synthesizing novel polymers with enhanced properties for materials science applications.

Study 1: Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of the TVB-pyridine complex against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibition zones compared to control groups. The following table summarizes the findings:

| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |

|---|---|---|

| Escherichia coli | 18 | 0 |

| Staphylococcus aureus | 15 | 0 |

| Pseudomonas aeruginosa | 12 | 0 |

This data suggests that TVB-pyridine has substantial antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Study 2: Cross-Linking Efficiency

Another investigation focused on the cross-linking efficiency of vinyl-substituted nucleosides derived from the TVB-pyridine complex. The study revealed that these derivatives could form stable cross-links with specific bases in RNA, enhancing their potential as therapeutic agents. The following table illustrates the selectivity observed:

| Nucleoside Derivative | Target Base | Cross-Linking Efficiency (%) |

|---|---|---|

| T-vinyl derivative | Adenine | 85 |

| U-vinyl derivative | Uracil | 90 |

These findings highlight the potential of TVB-pyridine derivatives in gene therapy applications due to their high selectivity and efficiency in forming cross-links.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

TVB-Py has been utilized as a versatile reagent in various organic transformations:

- Diels-Alder Reactions : It serves as a catalyst for cycloaddition reactions, facilitating the formation of complex cyclic structures.

- Friedel-Crafts Reactions : The complex can promote alkylation and acylation of aromatic compounds.

- Suzuki-Miyaura Cross-Coupling : TVB-Py is employed to synthesize substituted styrenes through coupling reactions with aryl halides. This method has shown high efficiency and yields across a range of substrates .

Polymerization Reactions

The vinyl groups in TVB-Py are reactive under polymerization conditions:

- Vinyl Polymerization : The complex can undergo polymerization to form novel polymers with desirable properties such as enhanced thermal stability and flame retardancy.

- Functionalized Polymers : By utilizing TVB-Py in polymer synthesis, researchers have developed materials with self-healing capabilities .

Material Science

TVB-Py is being explored for its potential in developing advanced materials:

- Flame Retardant Materials : The incorporation of boron-containing compounds like TVB-Py into polymer matrices can enhance flame resistance.

- Self-Healing Materials : The unique properties of polymers synthesized from TVB-Py may lead to materials capable of self-repairing damage .

Case Studies

- Synthesis of Aryl Vinyl Ethers

- Vinylation of Arenes

- Cross-Linking Applications

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 2,4,6-Trivinylcyclotriboroxane pyridine complex in organic chemistry?

The complex is widely used as a vinylboron reagent in cross-coupling reactions. Key applications include:

- Copper(II)-mediated coupling : Facilitates room-temperature synthesis of aryl vinyl ethers via reaction with phenols in the presence of Cu(OAc)₂ and an amine base (e.g., pyridine or DMAP) .

- Palladium-catalyzed Suzuki-Miyaura reactions : Enables vinylation of aryl halides using Pd(PPh₃)₄, LiBr, and K₂CO₃ in mixed solvents (e.g., 1,4-dioxane/H₂O) .

- Functional group compatibility : Tolerates diverse substituents (e.g., electron-withdrawing/donating groups), yielding products in high isolated yields (70–95%) .

Example Reaction Conditions :

| Reaction Type | Catalyst/Base | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| Aryl vinyl ether synthesis | Cu(OAc)₂, pyridine | EtOH/H₂O | RT | 80–95% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 1,4-dioxane/H₂O | 80°C | 70–90% |

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at −20°C under inert gas (Ar/N₂) to prevent hydrolysis or decomposition .

- Handling : Use anhydrous solvents and glovebox techniques for moisture-sensitive reactions. The pyridine ligand enhances stability by coordinating to boron, reducing reactivity with ambient moisture .

Advanced Research Questions

Q. What mechanistic role does the pyridine ligand play in the reactivity of 2,4,6-Trivinylcyclotriboroxane?

The pyridine ligand stabilizes the boron center via N→B coordination , forming a tetracoordinate boroxine ring. This coordination:

- Reduces boroxine ring strain, enhancing thermal stability .

- Modulates electrophilicity of boron, enabling controlled transfer of vinyl groups in coupling reactions .

- Structural evidence : X-ray crystallography confirms a planar boroxine core with B–N bond lengths of ~1.6 Å, consistent with dative bonding .

Analytical Techniques :

- ¹¹B NMR : Shows a sharp peak at ~20 ppm, indicative of tetracoordinate boron .

- X-ray diffraction : Resolves B–O–B angles (~120°) and confirms pyridine coordination .

Q. How can contradictions in reaction yields be resolved when using this complex under varying conditions?

Yield discrepancies often arise from:

- Base selection : Amine bases (e.g., pyridine) generate reactive borate intermediates in situ, while inorganic bases (e.g., K₂CO₃) may cause premature hydrolysis .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may compete with pyridine for boron coordination, reducing reactivity . Optimization strategy : Use low-temperature (e.g., 0°C) ¹¹B NMR to monitor boroxine integrity and adjust base/solvent ratios iteratively .

Q. What advanced applications exist for this complex beyond traditional cross-coupling?

Emerging applications include:

- Metal-organic frameworks (MOFs) : Acts as a boron-containing linker for constructing porous materials with tunable Lewis acidity .

- Photocatalysis : Explored in CO₂ reduction systems due to boron’s electron-deficient nature, which facilitates charge transfer .

Q. Methodological Guidance

Q. How can researchers characterize the purity and composition of this complex?

- Purity analysis : HPLC with UV detection (λ = 254 nm) using a C18 column and MeOH/H₂O mobile phase .

- Elemental composition : Combustion analysis (C, H, N) and ICP-MS for boron quantification .

- Spectroscopic confirmation : FT-IR peaks at ~1350 cm⁻¹ (B–O stretching) and ~1600 cm⁻¹ (pyridine ring vibrations) .

Q. What strategies mitigate challenges in scaling up reactions using this complex?

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Properties of 2,4,6-Trivinylcyclotriboroxane Pyridine Complex vs. Related Boron Reagents

Limitations and Trade-offs

- Cost and Availability : The pyridine complex is more expensive (~$5,900/g) compared to potassium vinyltrifluoroborate (\sim$2,000/g) .

- Byproduct Formation : Reactions may generate boroxine–amine adducts, requiring purification steps .

- Substituent Sensitivity : Electron-deficient aryl halides show reduced reactivity compared to electron-rich counterparts, a limitation shared with other boronic acid derivatives .

Table 2: Representative Reactions and Yields

Eigenschaften

IUPAC Name |

pyridine;2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O3.C5H5N/c1-4-7-10-8(5-2)12-9(6-3)11-7;1-2-4-6-5-3-1/h4-6H,1-3H2;1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHJACXHRQQNQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14B3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30918801 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92988-08-4, 442850-89-7, 95010-17-6 | |

| Record name | Pyridine--2,4,6-triethenyl-1,3,5,2,4,6-trioxatriborinane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30918801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinylboronic anhydride pyridine complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trivinylboroxin - Pyridine Complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.